2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-23-17(8-9-22-23)16-7-4-14(11-20-16)12-21-18(24)10-13-2-5-15(19)6-3-13/h2-9,11H,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALUVEDDZVETDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrazolyl-pyridinyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under controlled conditions.
Introduction of the chlorophenyl group: The intermediate is then reacted with a chlorophenyl derivative, often using a coupling reagent to facilitate the formation of the desired bond.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide and related compounds from the evidence:
Key Structural and Functional Insights :
Core Heterocycles: The target compound’s pyridine-methylpyrazole core contrasts with pyrazole () or imidazothiazole () systems in analogs. Triazole-containing analogs () exhibit rigid linkers and enhanced hydrogen-bonding capacity, which could improve target affinity compared to the target compound’s flexible acetamide .
Substituent Effects: The 4-chlorophenyl group is a common feature, likely enhancing lipophilicity and membrane permeability. However, trifluoromethyl () or naphthyl () groups in analogs may offer superior electronic or steric profiles for specific targets . Methylpyrazole in the target compound vs.
Synthesis and Physical Properties :
- Imidazothiazole derivatives () were synthesized in high yields (71–81%), suggesting efficient routes compared to triazole analogs requiring cycloaddition (). The target compound’s synthesis method is unspecified but may involve similar amidation or nucleophilic substitution steps .
- Melting points vary widely (80–217°C), reflecting differences in crystallinity. The target compound’s melting point (if similar to ’s 108–215°C range) may indicate moderate intermolecular forces .
Spectroscopic Data :
- IR and HRMS data () confirm functional groups (e.g., C=O at ~1678 cm⁻¹) and molecular weights. The target compound’s spectral profile would likely show analogous peaks, with pyridine C–H stretches (~3000 cm⁻¹) and acetamide NH/CO signals in NMR .
Research Findings and Implications
- Biological Activity : While direct data are lacking, pyrazole and imidazothiazole analogs demonstrate insecticidal (Fipronil derivatives) and antifungal activities, suggesting the target compound may share similar mechanisms .
- SAR Trends : Chlorophenyl and pyridine/pyrazole combinations are recurrent in agrochemicals, emphasizing their role in target recognition. Modifications like thioether linkers () or piperazine substituents () could guide further optimization for potency or pharmacokinetics .
- Crystallography : highlights the importance of dihedral angles (e.g., 30.7°) in molecular conformation. The target compound’s methylpyrazole may alter this angle, affecting binding geometry .
Biological Activity
The compound 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant studies and data tables.
Synthesis
The synthesis of this compound typically involves the coupling of 4-chlorophenyl acetamide with a pyridine derivative containing a pyrazole moiety. This method allows for the introduction of various substituents that can enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induction of apoptosis |
| Compound B | NCI-H460 | 12.50 | Inhibition of Aurora-A kinase |
| This compound | MCF7, NCI-H460 | TBD | TBD |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may inhibit inflammatory pathways involved in neurodegenerative diseases such as Parkinson's disease. For example, compounds with similar structures have been shown to reduce nitric oxide production and inhibit pro-inflammatory cytokines in microglial cells.
Table 2: Neuroprotective Activity
| Compound Name | Model | Effect | Mechanism |
|---|---|---|---|
| Compound C | LPS-induced neuroinflammation | Reduced NO production | NF-kB pathway inhibition |
| This compound | TBD | TBD |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit key kinases involved in cell proliferation and survival, such as CDK4 and Aurora-A.
- Anti-inflammatory Pathways : The compound may modulate inflammatory responses by inhibiting NF-kB signaling, which is crucial in the activation of microglia during neuroinflammation.
- Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Study on MCF7 Cells : A study demonstrated that a related pyrazole compound induced significant apoptosis in MCF7 cells through caspase activation.
- Neuroprotection in Animal Models : In vivo studies using models of Parkinson's disease showed that treatment with pyrazole derivatives resulted in improved motor function and reduced dopaminergic neuron loss.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
